2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid
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Overview
Description
2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid is a compound with the molecular formula C14H24O6S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)propan-1-ol typically involves the reaction of propan-1-ol with ethoxyethanol under acidic conditions. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ether linkage. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-(1-Ethoxyethoxy)propan-1-ol can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and hydrocarbons.
Substitution: Various substituted ethers.
Scientific Research Applications
2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The alcohol group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The sulfonic acid group can participate in acid-base reactions, altering the pH of the environment and influencing biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple alcohol with similar reactivity but lacks the ether and sulfonic acid groups.
4-Methylbenzenesulfonic acid: A sulfonic acid with similar acidity but lacks the alcohol and ether groups.
Uniqueness
2-(1-Ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid is unique due to the presence of both an alcohol and a sulfonic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its combination of properties makes it a versatile compound in various fields of research and industry .
Properties
CAS No. |
64028-83-7 |
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Molecular Formula |
C14H24O6S |
Molecular Weight |
320.40 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H16O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-9-7(3)10-6(2)5-8/h2-5H,1H3,(H,8,9,10);6-8H,4-5H2,1-3H3 |
InChI Key |
UHONZBCTTYWFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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